molecular formula C10H11Cl2N B2984166 [(2-Chlorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride CAS No. 1050167-71-9

[(2-Chlorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B2984166
CAS No.: 1050167-71-9
M. Wt: 216.11
InChI Key: XBHKDGRGUIDLCA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-chlorobenzyl group and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₁Cl₂N, with a molecular weight of 216.11 g/mol (calculated).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h1,3-6,12H,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHKDGRGUIDLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with propargylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (2-Chlorophenyl)methylamine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

(2-Chlorophenyl)methylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares (2-Chlorophenyl)methylamine hydrochloride with structurally related compounds, focusing on substituents, molecular formulas, and key

Compound Name Molecular Formula Substituents Key Data/Applications Reference
(2-Chlorophenyl)methylamine hydrochloride (Target) C₁₀H₁₁Cl₂N 2-Chlorobenzyl, propargyl N/A (hypothetical applications inferred from analogs) -
Selegiline Hydrochloride C₁₃H₁₈ClN 1-Phenylpropan-2-yl, propargyl MAO-B inhibitor; used in Parkinson’s disease. NMR: δ 159.6 (13C, DMSO-d6)
Clobenzorex Hydrochloride C₁₆H₁₇Cl₂N 2-Chlorobenzyl, 1-phenylpropan-2-yl Appetite suppressant. CAS: 1048649-80-4
(2-Fluorophenyl)methylamine hydrochloride C₁₀H₁₂ClFN 2-Fluorobenzyl, allyl (prop-2-en-1-yl) SMILES: C=CCNCC1=CC=CC=C1F; InChIKey: RGDCZMFWIHVJIT-UHFFFAOYSA-N
(Prop-2-yn-1-yl)(propyl)amine hydrochloride C₆H₁₂ClN Propyl, propargyl CAS: 53227-34-2; Molecular weight: 133.62 g/mol
7-Methoxy-N,N-di(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride C₂₀H₂₀ClN₃O Tetrahydroacridine core, dual propargyl HRMS: [M+H]+ 275.1539; 13C NMR: δ 159.6 (DMSO-d6)

Physicochemical and Spectroscopic Trends

  • Alkyne vs. Alkene Substituents : Propargyl (C≡C) groups (e.g., in the target compound) exhibit distinct NMR chemical shifts compared to allyl (C=C) groups. For example, propargyl carbons in Selegiline hydrochloride resonate at δ 79.4 and 77.2 (13C NMR), whereas allyl carbons in (2-fluorophenyl)methylamine hydrochloride show upfield shifts .
  • Aromatic Chlorination: The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., benzyl-propargylamine). This may influence bioavailability and receptor binding.
  • Thermal Stability : Propargylamines generally exhibit moderate thermal stability, but hydrochlorides (e.g., compound 12 in ) show melting points ~170–175°C, suggesting robust crystalline structures .

Biological Activity

(2-Chlorophenyl)methylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be classified as an amine derivative with a chlorophenyl moiety. Its chemical formula is C12H12ClN·HCl, indicating the presence of a chlorine atom on the phenyl ring, which may influence its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, analogs of chlorophenyl amines have displayed activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 μg/mL
Escherichia coli31.25 - 62.5 μg/mL
Mycobacterium tuberculosis40 μg/mL

These findings suggest that (2-Chlorophenyl)methylamine hydrochloride may possess similar antimicrobial properties, warranting further investigation into its efficacy against these pathogens .

Anticancer Potential

A study focusing on structurally related compounds indicated that they could inhibit cell proliferation in cancer cell lines by interfering with the mitotic spindle formation. The mechanism involves the arrest of cells in mitosis, leading to apoptosis:

  • Cell Line Tested : MCF-7 (breast cancer)
  • Observed Effect : Induction of monopolar spindle phenotype and subsequent cell death.

This mechanism is indicative of potential anticancer activity, suggesting that (2-Chlorophenyl)methylamine hydrochloride could be explored as a candidate for cancer treatment .

Case Study 1: Antimicrobial Screening

In a recent study, a series of chlorophenyl amines were screened for their antibacterial activity. The results highlighted that compounds with similar structural features exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications on the phenyl ring could enhance antimicrobial efficacy.

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the effects of chlorophenyl derivatives on various cancer cell lines. Results indicated that specific substitutions on the phenyl ring significantly increased cytotoxicity against cancer cells, suggesting that (2-Chlorophenyl)methylamine hydrochloride might share these properties.

The biological activity of (2-Chlorophenyl)methylamine hydrochloride can be attributed to several mechanisms:

  • Cell Cycle Disruption : Inhibition of mitosis leading to apoptosis.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
  • Receptor Interaction : Potential interaction with neurotransmitter receptors, influencing neuropharmacological effects.

Q & A

Q. What are the common synthetic routes for (2-Chlorophenyl)methylamine hydrochloride?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzylamine with propargyl bromide in the presence of a base (e.g., NaOH) under anhydrous conditions yields the free amine, which is subsequently treated with HCl gas to form the hydrochloride salt . Alternatively, reductive amination of 2-chlorobenzaldehyde with propargylamine using sodium cyanoborohydride in methanol under acidic conditions provides a pathway to the target compound .

Q. How can the hydrochloride salt be purified to ensure high research-grade quality?

Recrystallization from ethanol or methanol is a standard method. The compound’s solubility in polar solvents at elevated temperatures allows for gradual cooling to precipitate pure crystals. Vacuum filtration followed by drying under reduced pressure (40–60°C) ensures minimal residual solvent .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the 2-chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the propargyl moiety (δ 2.1–2.3 ppm for the terminal alkyne proton).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch of the amine hydrochloride) and ~2100 cm1^{-1} (C≡C stretch) are diagnostic .
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]+^+ or [M-Cl]+^+ ions, depending on ionization conditions .

Advanced Questions

Q. How can conflicting crystallographic data be resolved when determining the compound’s structure?

Use the SHELXL program for refinement, which allows for robust handling of twinning or disordered atoms. For example, if X-ray data shows ambiguous electron density around the propargyl group, iterative refinement with SHELXL’s restraints (e.g., DFIX for bond lengths) and validation tools (e.g., R1 factor analysis) can resolve discrepancies .

Q. What experimental design considerations are critical for optimizing synthesis yield?

  • Reagent Ratios : A 1.2:1 molar excess of propargyl bromide to 2-chlorobenzylamine minimizes side reactions.
  • Temperature Control : Maintaining 0–5°C during the substitution step reduces thermal degradation of the propargyl group.
  • Acidification : Gradual HCl gas introduction during salt formation prevents localized overheating, which can degrade the amine .

Q. How does the compound’s reactivity compare to structural analogs like N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride?

The propargyl group introduces distinct reactivity due to its sp-hybridized carbon. For instance, in click chemistry applications, the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in phenyl-substituted analogs. Comparative kinetic studies using HPLC or 1^1H NMR can quantify reaction rates .

Q. What strategies address contradictory NMR data arising from dynamic processes in solution?

Variable-temperature NMR (VT-NMR) can resolve ambiguities. For example, broadening of propargyl proton signals at room temperature due to restricted rotation may clarify at elevated temperatures (e.g., 60°C). Alternatively, 2D NOESY experiments can confirm spatial proximity between the 2-chlorophenyl and propargyl groups .

Q. How does the hydrochloride salt’s stability impact long-term storage in biological assays?

The hydrochloride form enhances stability by reducing hygroscopicity. Store at –20°C in a desiccator to prevent hydrolysis. Periodic characterization via TGA (thermogravimetric analysis) ensures no decomposition occurs under storage conditions .

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